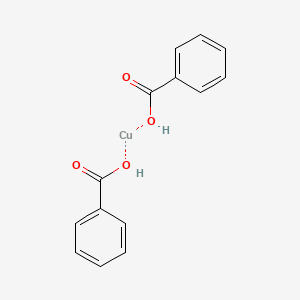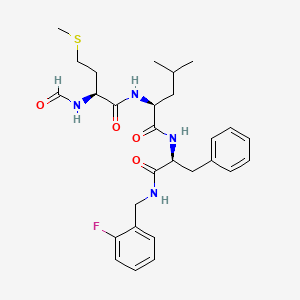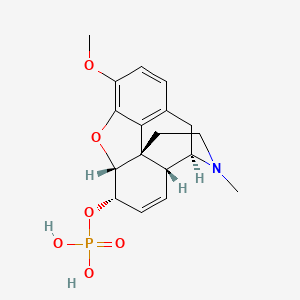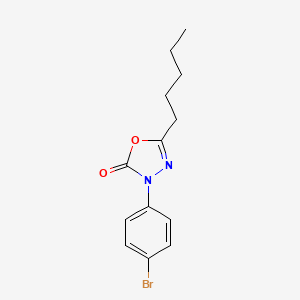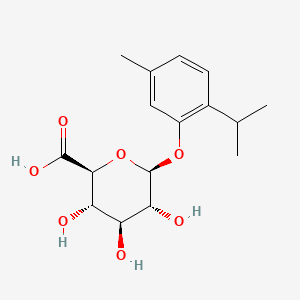
ThymolO-beta-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ThymolO-beta-D-Glucuronide is a derivative of thymol, a naturally occurring monoterpenoid phenol found in thyme oil This compound is formed by the conjugation of thymol with glucuronic acid, resulting in a more hydrophilic molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ThymolO-beta-D-Glucuronide typically involves the enzymatic or chemical conjugation of thymol with glucuronic acid. One common method is the use of β-glucuronidase enzymes, which facilitate the transfer of glucuronic acid to thymol under mild conditions. The reaction is usually carried out in an aqueous medium at a pH of around 7.0 to 7.5 and a temperature of 37°C .
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological processes involving genetically engineered microorganisms that express high levels of β-glucuronidase. These microorganisms are cultured in bioreactors, where thymol and glucuronic acid are added to the medium. The reaction conditions are optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: ThymolO-beta-D-Glucuronide undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: This reaction is catalyzed by β-glucuronidase, resulting in the cleavage of the glucuronic acid moiety from thymol.
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Major Products: The major products formed from these reactions include thymol, oxidized thymol derivatives, and various substituted thymol compounds.
Applications De Recherche Scientifique
ThymolO-beta-D-Glucuronide has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of thymol and its metabolites.
Biology: this compound is studied for its role in the metabolism of thymol in various organisms. It is also used in studies involving β-glucuronidase activity.
Medicine: This compound has potential therapeutic applications due to its antimicrobial and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of ThymolO-beta-D-Glucuronide involves its hydrolysis by β-glucuronidase enzymes, releasing thymol and glucuronic acid. Thymol exerts its effects by interacting with various molecular targets, including enzymes and receptors involved in inflammatory and microbial pathways. The glucuronic acid moiety enhances the solubility and bioavailability of thymol, allowing for more efficient delivery to target sites .
Comparaison Avec Des Composés Similaires
ThymolO-beta-D-Glucuronide can be compared with other glucuronide conjugates of phenolic compounds, such as:
Thymol β-D-glucoside: Similar to this compound, this compound is a glucoside derivative of thymol with enhanced hydrophilicity.
Acetic acid thymol ester: Another thymol derivative with potential therapeutic applications, particularly in cancer treatment.
Morphine-6-glucuronide: A well-known glucuronide conjugate with significant pharmacological activity.
This compound is unique due to its specific combination of thymol and glucuronic acid, which provides distinct advantages in terms of solubility, stability, and bioavailability.
Propriétés
Formule moléculaire |
C16H22O7 |
|---|---|
Poids moléculaire |
326.34 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-methyl-2-propan-2-ylphenoxy)oxane-2-carboxylic acid |
InChI |
InChI=1S/C16H22O7/c1-7(2)9-5-4-8(3)6-10(9)22-16-13(19)11(17)12(18)14(23-16)15(20)21/h4-7,11-14,16-19H,1-3H3,(H,20,21)/t11-,12-,13+,14-,16+/m0/s1 |
Clé InChI |
ADQJSAVCKZSGMK-JHZZJYKESA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)C(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
SMILES canonique |
CC1=CC(=C(C=C1)C(C)C)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


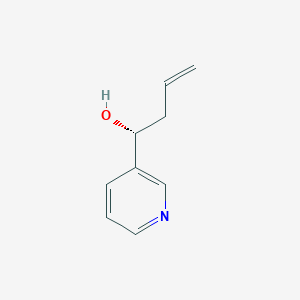
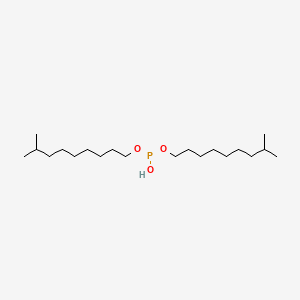
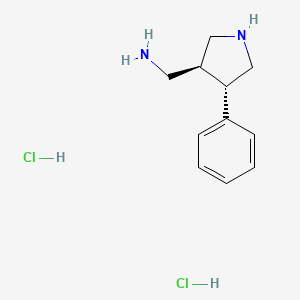
![2-(4-methylphenyl)-5-(methylsulfanyl)-N-[2-(morpholin-4-yl)propyl][1,3]oxazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13826387.png)
![5-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B13826388.png)

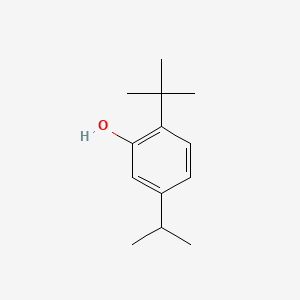
![N-[4-[(3-amino-3-imino-propyl)carbamoyl]-1-methyl-pyrrol-3-yl]-4-[(2-guanidinoacetyl)amino]-1-methyl-pyrrole-2-carboxamide](/img/structure/B13826399.png)
